molecular formula C₃₁H₆₂O₃Si B1141040 (3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone CAS No. 1072902-84-1

(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone

Cat. No. B1141040
M. Wt: 510.91
InChI Key:
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Description

Silyl ethers, such as the tris(1-methylethyl)silyl group present in this compound, are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and resistance to various conditions, which can be beneficial in multi-step synthesis processes .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of silyl ethers, including the Si-O bond. The stereochemistry at the 3S and 4S positions would also be an important feature .


Chemical Reactions Analysis

Silyl ethers can undergo a variety of reactions, including deprotection under acidic or fluoride ion conditions to regenerate the alcohol . They can also participate in other reactions depending on the other functional groups present in the molecule .

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes using personal protective equipment and following safe laboratory practices .

Future Directions

The use of silyl ethers in organic synthesis is a well-established field, but there is always room for the development of new synthetic methods and applications . The specific future directions for this compound would depend on its intended use and the goals of the research .

properties

IUPAC Name

(3S,4S)-3-hexyl-4-[(2S)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O3Si/c1-9-11-13-15-16-17-18-19-20-22-28(34-35(25(3)4,26(5)6)27(7)8)24-30-29(31(32)33-30)23-21-14-12-10-2/h25-30H,9-24H2,1-8H3/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGNRUOAOBYLJG-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone

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